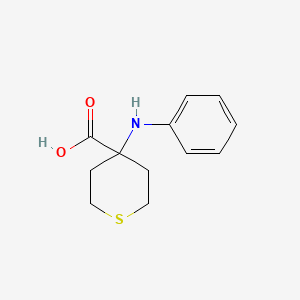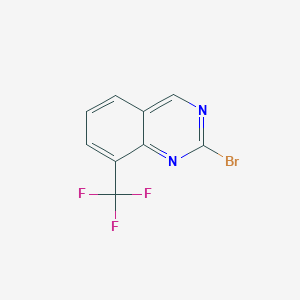
1-(6-Bromopyridin-3-YL)cyclobutanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Bromopyridin-3-YL)cyclobutanamine is a chemical compound with the molecular formula C9H11BrN2 and a molecular weight of 227.10 g/mol . This compound is characterized by the presence of a bromine atom attached to a pyridine ring, which is further connected to a cyclobutanamine moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-(6-Bromopyridin-3-YL)cyclobutanamine can be achieved through several synthetic routes. One common method involves the reaction of 6-bromopyridine-3-carbaldehyde with cyclobutanamine in the presence of a reducing agent such as sodium triacetoxyborohydride . The reaction is typically carried out in an organic solvent like toluene at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(6-Bromopyridin-3-YL)cyclobutanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Wissenschaftliche Forschungsanwendungen
1-(6-Bromopyridin-3-YL)cyclobutanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its role as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of drug candidates.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals
Wirkmechanismus
The mechanism of action of 1-(6-Bromopyridin-3-YL)cyclobutanamine involves its interaction with specific molecular targets. The bromine atom in the pyridine ring can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. Additionally, the cyclobutanamine moiety can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(6-Bromopyridin-3-YL)cyclobutanamine can be compared with other similar compounds, such as:
1-(5-Bromopyridin-2-YL)cyclobutanamine: This compound has a similar structure but with the bromine atom positioned differently on the pyridine ring.
β-(6-Bromopyridin-3-YL)alanine: This compound is a heterocyclic amino acid with potential plant growth regulatory properties.
3-Phenyl-1-(4-(5-Bromopyridin-3-YL)-6-Phenylpyrimidin-2-YL)thiourea: This compound is studied for its potential use in treating type II diabetes mellitus.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H11BrN2 |
|---|---|
Molekulargewicht |
227.10 g/mol |
IUPAC-Name |
1-(6-bromopyridin-3-yl)cyclobutan-1-amine |
InChI |
InChI=1S/C9H11BrN2/c10-8-3-2-7(6-12-8)9(11)4-1-5-9/h2-3,6H,1,4-5,11H2 |
InChI-Schlüssel |
WNAOOZXXPGXBRW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(C2=CN=C(C=C2)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(S)-(5-boc-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)boronic acid pinacol ester](/img/structure/B12971949.png)

![9-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B12971962.png)





![8-Fluoro-2-azaspiro[4.5]decane hydrochloride](/img/structure/B12971991.png)
